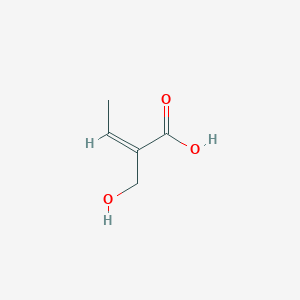
(Z)-2-(hydroxymethyl)but-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(Z)-2-(hydroxymethyl)but-2-enoic acid is an organic compound characterized by the presence of a hydroxymethyl group attached to a butenoic acid backbone. This compound is notable for its unique structural configuration, which includes a double bond in the Z-configuration. The presence of both hydroxyl and carboxyl functional groups makes it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-hydroxymethyl-2-butenoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with formaldehyde, followed by oxidation. The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the condensation reaction, and an oxidizing agent like potassium permanganate for the oxidation step.
Industrial Production Methods: In an industrial setting, the production of (Z)-2-hydroxymethyl-2-butenoic acid may involve the catalytic hydrogenation of crotonaldehyde followed by oxidation. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: (Z)-2-(hydroxymethyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-butenoic acid.
Reduction: The double bond in the compound can be reduced to form (Z)-2-hydroxymethylbutanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Hydrochloric acid or sulfuric acid as catalysts for nucleophilic substitution reactions.
Major Products:
Oxidation: 2-butenoic acid.
Reduction: (Z)-2-hydroxymethylbutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(Z)-2-(hydroxymethyl)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other industrial chemicals due to its reactive functional groups.
作用機序
The mechanism of action of (Z)-2-hydroxymethyl-2-butenoic acid involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The carboxyl group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems. These interactions can modulate metabolic pathways and cellular processes.
類似化合物との比較
2-Butenoic acid: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
(E)-2-Hydroxymethyl-2-butenoic acid: Has a different geometric configuration, which can affect its reactivity and interactions.
2-Hydroxybutanoic acid: Lacks the double bond, resulting in different chemical properties and applications.
Uniqueness: (Z)-2-(hydroxymethyl)but-2-enoic acid is unique due to its combination of a hydroxymethyl group and a double bond in the Z-configuration. This structural feature provides distinct reactivity and interaction profiles, making it valuable in various chemical and biological applications.
特性
CAS番号 |
11042-14-1 |
|---|---|
分子式 |
C5H8O3 |
分子量 |
116.11 g/mol |
IUPAC名 |
(Z)-2-(hydroxymethyl)but-2-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-2-4(3-6)5(7)8/h2,6H,3H2,1H3,(H,7,8)/b4-2- |
InChIキー |
BAOHMJZBCIUQEO-RQOWECAXSA-N |
SMILES |
CC=C(CO)C(=O)O |
異性体SMILES |
C/C=C(/CO)\C(=O)O |
正規SMILES |
CC=C(CO)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















